N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide
Overview
Description
The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about the compound’s physical appearance (e.g., color, state of matter) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves detailing the methods and reactions used to synthesize the compound. This can include the starting materials, reaction conditions, and the sequence of reactions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds and the conditions under which these reactions occur .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and stability. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can be used .Scientific Research Applications
Efficient Synthesis and Biological Activity
Selective Synthesis of Heterocyclic Sulfonamides : A study demonstrated the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, highlighting the compound's utility in medicinal chemistry (Tucker, Chenard, & Young, 2015).
Antimicrobial Activity : N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, which are synthesized from sulfonamides, exhibit significant antimicrobial activity, demonstrating the compound's relevance in the development of new antimicrobial agents (Akbari, Kabirifard, Balalaie, & Amini, 2022).
Catalysis and Organic Reactions
Catalysis of Mannich-Type Reactions : The compound has been used to catalyze Mannich-type reactions between ketones and α-imino esters, facilitating the synthesis of functionalized α-amino acid derivatives with high selectivity (Wang, Wang, & Li, 2004).
Gold-Catalyzed Domino Reactions : A study described the gold(I)-catalyzed cycloisomerization of N-substituted N-sulfonyl-aminobut-3-yn-2-ols to efficiently prepare 1-substituted 3-sulfonyl-1H-pyrroles, showcasing the compound's utility in organic synthesis (Teo, Rao, Koh, & Chan, 2013).
Mechanistic Insights and Molecular Docking
- Molecular Docking Study : An experimental and theoretical investigation reported on the synthesis, biological activity, and molecular docking studies of N-(2-pyridyl)-para-styrene sulfonamides, including N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide, to evaluate their activity against specific targets (Shafieyoon, Mehdipour, & Tavakol, 2019).
Mechanism of Action
Target of Action
It is known that similar compounds interact with various biological targets, such as enzymes, receptors, and proteins, to exert their effects .
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms, such as binding to active sites, altering protein conformation, or modulating signal transduction pathways .
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression .
Pharmacokinetics
Similar compounds are known to exhibit diverse pharmacokinetic profiles, influenced by factors such as solubility, stability, and molecular size .
Result of Action
Similar compounds have been reported to induce various cellular responses, including changes in cell morphology, alterations in gene expression, and modulation of cellular signaling pathways .
Action Environment
The action, efficacy, and stability of N-(2-aminoethyl)-1-methyl-1H-pyrrole-3-sulfonamide can be influenced by various environmental factors. These may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-1-methylpyrrole-3-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-10-5-2-7(6-10)13(11,12)9-4-3-8/h2,5-6,9H,3-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVOZEKJCXQWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)S(=O)(=O)NCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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